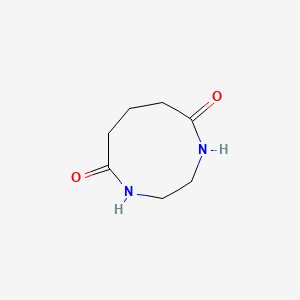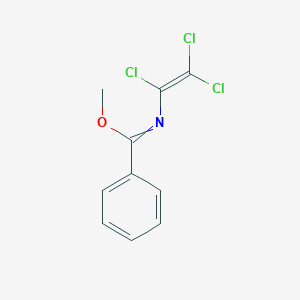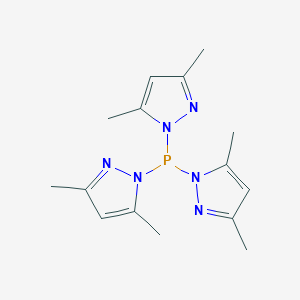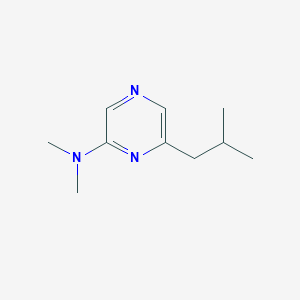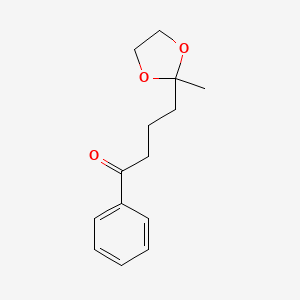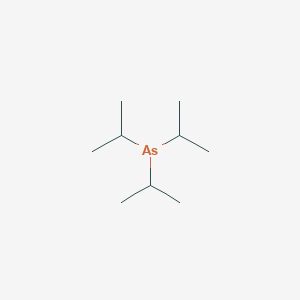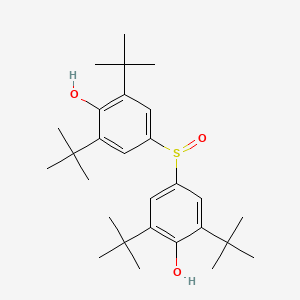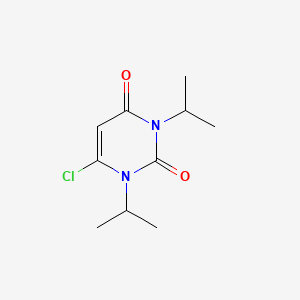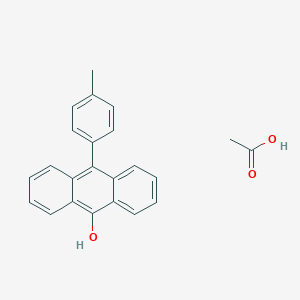
Acetic acid;10-(4-methylphenyl)anthracen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;10-(4-methylphenyl)anthracen-9-ol is a complex organic compound with the molecular formula C23H18O2 This compound is characterized by the presence of an acetic acid moiety attached to a 10-(4-methylphenyl)anthracen-9-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-(4-methylphenyl)anthracen-9-ol typically involves the reaction of 10-(4-methylphenyl)anthracen-9-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include anthraquinones, hydroanthracenes, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;10-(4-methylphenyl)anthracen-9-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar in structure but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene core but differs in functional groups.
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with different substituents.
Uniqueness
Acetic acid;10-(4-methylphenyl)anthracen-9-ol is unique due to its specific combination of functional groups and the presence of both acetic acid and anthracene moieties
Propiedades
Número CAS |
57374-15-9 |
|---|---|
Fórmula molecular |
C23H20O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
acetic acid;10-(4-methylphenyl)anthracen-9-ol |
InChI |
InChI=1S/C21H16O.C2H4O2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22)19-9-5-3-7-17(19)20;1-2(3)4/h2-13,22H,1H3;1H3,(H,3,4) |
Clave InChI |
ILERAPVSKUYDGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


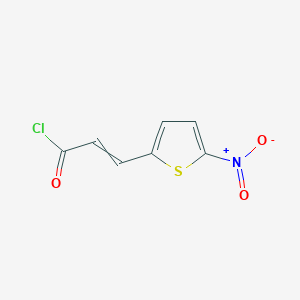
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
